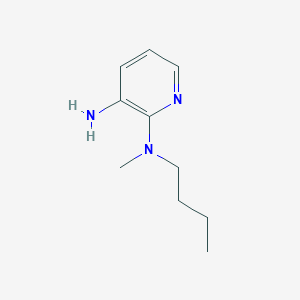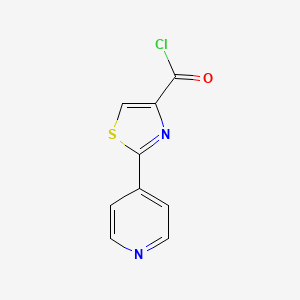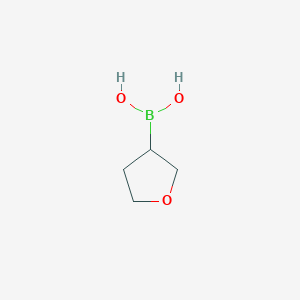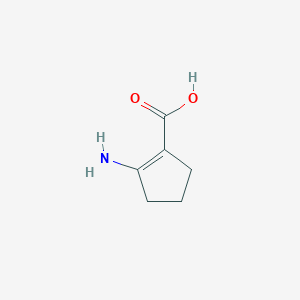
N2-Butyl-N2-methylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-Butyl-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C10H17N3 . It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The molecular weight of this compound is 179.26 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C . The boiling point of this compound is not specified in the search results .Scientific Research Applications
1. Electrocatalytic Synthesis
N2-Butyl-N2-methylpyridine-2,3-diamine derivatives have been used in electrocatalytic applications. For instance, mesoporous nitrogen-doped carbon derived from related ionic liquids has shown effectiveness as a metal-free catalyst in the electrochemical synthesis of hydrogen peroxide. This method offers a sustainable and cost-effective approach for H2O2 production (Fellinger et al., 2012).
2. Catalytic Diamination
This compound plays a significant role in catalytic diamination processes. Research has explored the use of similar structures for Pd(0)- and Cu(I)-catalyzed diaminations of olefins, providing efficient methods to access a wide variety of vicinal diamines from readily available olefins (Zhu et al., 2014).
3. Polymer Chemistry
In the realm of polymer chemistry, t-Butyl-oxycarbonylated diamines, closely related to this compound, have been investigated as building blocks for polyurethane/urea dispersions and coatings. These compounds are key in creating polymers with enhanced mechanical properties and solvent resistances (Ma et al., 2018).
4. Atmospheric Chemistry
Studies involving similar diamines have investigated their interactions with sulfuric acid in atmospheric chemistry. These interactions are crucial in understanding the formation of new atmospheric particles, indicating the potential role of diamines in atmospheric processes (Elm et al., 2016).
5. Chemical Synthesis
This compound analogs have been used in the synthesis of various chemical compounds. For example, a study demonstrated the efficient synthesis of 2-methylpyridines using related chemical processes, highlighting the importance of these compounds in synthetic organic chemistry (Gao et al., 2018).
Properties
IUPAC Name |
2-N-butyl-2-N-methylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-4-8-13(2)10-9(11)6-5-7-12-10/h5-7H,3-4,8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRPJFLJAIAIIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)



![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)
![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)






